4-Chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrile
Overview
Description
Scientific Research Applications
Building Blocks for Chemical Synthesis
“4-Chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrile” is used as a building block in chemical synthesis . It is available for scientific research at MilliporeSigma , indicating its use in the creation of more complex molecules.
Protein Kinase B (PKB/Akt) Inhibition
This compound has been used in the discovery of selective, orally active inhibitors of Protein Kinase B (PKB/Akt) . PKB/Akt is an important component of intracellular signaling pathways regulating growth and survival, and its inhibition has potential as an antitumor agent .
Optimization of Lipophilic Substitution
The compound has been used in the optimization of lipophilic substitution within a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines . This provided ATP-competitive, nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .
Crystal Structure Analysis
The crystal structure of “4-Chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrile” can be analyzed for various research purposes . Understanding the crystal structure of a compound is crucial in fields like material science, solid-state physics, and pharmaceuticals.
Drug Discovery and Development
Given its role in inhibiting PKB/Akt, this compound could be used in drug discovery and development . Its potential as an antitumor agent makes it a candidate for further research in cancer therapeutics .
Bioavailability Studies
The compound has been used in studies to improve oral bioavailability . Bioavailability is a critical factor in drug design and plays a significant role in a drug’s pharmacokinetics .
Safety and Hazards
Safety data sheets provide information about the potential hazards of a compound and how to handle it safely. The safety data sheet for “2-chloro-5- ((1-methylpiperidin-4-yl)methoxy)pyrimidine”, a similar compound, mentions hazard statements H302, H315, H319, H335 and precautionary statements P261, P280, P301 .
properties
IUPAC Name |
4-chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3/c1-17-6-4-12(5-7-17)16-13-8-11(14)3-2-10(13)9-15/h2-3,8,12,16H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNKTVPXIISHKCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC2=C(C=CC(=C2)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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